molecular formula C18H21NO3 B14751350 Metathebainon CAS No. 510-66-7

Metathebainon

Cat. No.: B14751350
CAS No.: 510-66-7
M. Wt: 299.4 g/mol
InChI Key: DVKQWZBRBGLGDK-UHFFFAOYSA-N
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Description

Metathebainon is a synthetic compound derived from thebaine, an opiate alkaloid found in the opium poppy It is structurally related to other opiates and has been studied for its potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Metathebainon can be synthesized through several synthetic routes, often involving the modification of thebaine. One common method involves the oxidation of thebaine to produce the corresponding N-oxide, followed by reduction to yield this compound. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or peracids and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Metathebainon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of this compound. Substitution reactions can result in a wide range of substituted this compound derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the production of other complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various receptors.

    Medicine: Explored for its potential analgesic properties and as a lead compound for the development of new pain-relief medications.

    Industry: Used in the synthesis of other valuable compounds and as a research tool in the development of new chemical processes.

Mechanism of Action

The mechanism of action of Metathebainon involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, this compound can modulate pain perception and produce analgesic effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to share similarities with other opioid compounds.

Comparison with Similar Compounds

Metathebainon is structurally related to other opiate alkaloids, such as morphine, codeine, and thebaine. it possesses unique chemical properties that distinguish it from these compounds. For example, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, leading to variations in its potency, duration of action, and side effects.

List of Similar Compounds

  • Morphine
  • Codeine
  • Thebaine
  • Oxycodone
  • Hydrocodone

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields of scientific research. Its synthesis, chemical reactions, and potential uses in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic benefits.

Properties

CAS No.

510-66-7

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

12-hydroxy-11-methoxy-7-methyl-3,4,5,6,7a,8-hexahydrophenanthro[10,10a-b]pyrrol-2-one

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-6-5-12(20)10-13(18)16-11(9-15(18)19)3-4-14(22-2)17(16)21/h3-4,10,15,21H,5-9H2,1-2H3

InChI Key

DVKQWZBRBGLGDK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C1CC4=C(C2=CC(=O)CC3)C(=C(C=C4)OC)O

Origin of Product

United States

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